molecular formula C12H14N2O2 B079810 5-(1H-benzimidazol-2-yl)pentanoic acid CAS No. 14678-78-5

5-(1H-benzimidazol-2-yl)pentanoic acid

Cat. No. B079810
CAS RN: 14678-78-5
M. Wt: 218.25 g/mol
InChI Key: NVXHPONACTZBEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with appropriate azoles under basic conditions, followed by deprotection to yield the desired 2-amino-5-azolylpentanoic acids. Such methodologies demonstrate the chemical flexibility and reactivity of the pentanoic acid backbone when combined with benzimidazole and other heterocyclic motifs (Ulhaq et al., 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied, showing that these compounds can adopt diverse conformations and binding modes in complex with various metals and organic molecules. For instance, coordination compounds with 1H-benzimidazole-2-carboxylic acid exhibit unique structural features, highlighting the versatility of benzimidazole derivatives in forming complex architectures (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclocondensation, and substitution, to yield novel compounds with potential biological activity. For example, the synthesis of novel 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines involves condensation of 2-acetyl benzimidazoles with different aromatic aldehydes, showcasing the reactivity of the benzimidazole moiety (Reddy & Reddy, 2010).

Scientific Research Applications

Mucomembranous Protection 5-(1H-benzimidazol-2-yl)pentanoic acid derivatives demonstrate promising mucomembranous protective properties. Novel 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2, 4, 6 (1H, 3H, 5H)-triones synthesized and screened for antiulcer activity exhibited significant mucosal protection, paralleling standard treatments in effectiveness (Mathew, Suresh, & Anbazhagan, 2013).

Antiparasitic Properties In the realm of antiparasitic research, benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)pentanoic acid, have demonstrated efficacy. A prodrug of this compound showed considerable morphological damage to Echinococcus multilocularis metacestodes, suggesting potential for treatment against alveolar hydatid disease (AHD) (Walchshofer, Delabre-Defayolle, Paris, & Pétavy, 1990).

Antinociceptive Effects Further studies have illustrated the antinociceptive properties of benzimidazole 5-carboxylic acid derivatives. Specifically, 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid showed prominent analgesic activity, highlighting the importance of the 2-(o-substituted phenyl) group in benzimidazole compounds for naloxone-sensitive analgesic activity (Aydin, Beis, & Can, 2003).

Proton Pump Inhibition A study on a newly synthesized benzimidazole derivative (YJA20379-5) revealed potent inhibitory effects on the K+-stimulated H+,K+-ATPase activity, affirming its potential as a proton pump inhibitor. The compound demonstrated significant inhibitory effects on gastric acid secretion and provided protective effects against gastric and duodenal damages in rats (Shon et al., 1998).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 5-(1H-benzimidazol-2-yl)pentanoic acid are not available, benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHPONACTZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365341
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-benzimidazol-2-yl)pentanoic acid

CAS RN

14678-78-5
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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